molecular formula C5H7N3O2 B124584 Methyl 3-aminopyrazole-4-carboxylate CAS No. 29097-00-5

Methyl 3-aminopyrazole-4-carboxylate

Cat. No. B124584
CAS RN: 29097-00-5
M. Wt: 141.13 g/mol
InChI Key: KGQFAPZUQKYADG-UHFFFAOYSA-N
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Description

“Methyl 3-aminopyrazole-4-carboxylate” is a compound with the molecular formula C5H7N3O2. It is a type of aminopyrazole, which are advantageous frameworks able to provide useful ligands for receptors or enzymes . Aminopyrazoles have been studied as active agents in different therapeutic areas .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminopyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 141.13 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-aminopyrazole-4-carboxylate” has a molecular weight of 141.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass is 141.053826475 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Improved methodologies for synthesizing related pyrazole compounds, such as 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, have been developed. These methods are simpler, milder, and more suitable for industrial production (Shu, 2001).
  • Chemical Analysis and Determination : A method using high-performance liquid chromatography-mass spectrometry (LC-MS) was developed for determining the plasma concentration of related pyrazole derivatives, demonstrating the utility of these compounds in chemical analysis (Haruta et al., 2011).

Industrial and Material Science Applications

  • Corrosion Inhibition : Some bipyrazole compounds, including methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, have been found to be efficient inhibitors of corrosion in acidic media, indicating potential industrial applications (Chetouani et al., 2005).

Pharmaceutical and Medicinal Chemistry

  • Drug Development Intermediates : 3,4-Substituted-5-aminopyrazoles, closely related to Methyl 3-aminopyrazole-4-carboxylate, are frequently used intermediates in medicinal chemistry and drug discovery projects (Havel et al., 2018).
  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, synthesized from aminopyrazoles, have shown potential as anticancer and anti-5-lipoxygenase agents, demonstrating the relevance of pyrazole derivatives in therapeutic research (Rahmouni et al., 2016).

Biochemistry and Molecular Biology

  • Enzyme Inhibition : 5-Aminopyrazole-4-carboxamide, a structurally similar compound, has been used as a scaffold for creating selective inhibitors of calcium-dependent protein kinase-1, demonstrating the biochemical applications of pyrazole derivatives (Zhang et al., 2014).

Spectroscopy and Analytical Chemistry

  • Charge Transfer Complex Formation : Studies have explored the formation of charge transfer complexes involving aminopyrazoles, highlighting the use of these compounds in spectroscopic and analytical techniques (Al-Attas et al., 2009).

properties

IUPAC Name

methyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQFAPZUQKYADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297732
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-1H-pyrazole-4-carboxylate

CAS RN

29097-00-5
Record name 29097-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Hirota, Y Kitade, K Shimada, S Senda… - Journal of the Chemical …, 1983 - pubs.rsc.org
Reaction of the 5-formyluracil derivatives (1a–f) with hydrazines in the presence of acetic acid produced a ring contraction to give the corresponding 4-allophanoylpyrazoles (2a–h). …
Number of citations: 1 pubs.rsc.org
林貞男 - YAKUGAKU ZASSHI, 1965 - jstage.jst.go.jp
Ethyl [(5-pyrazolyl) aminoalkylidene] cyanoacetates were obtained by heating ethyl (1-ethoxyalkylidene) cyanoacetates with 5-aminopyrazoles. In the cyclization reaction of these …
Number of citations: 3 www.jstage.jst.go.jp

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